4-(Difluoromethyl)-2-fluorobenzonitrile
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Overview
Description
4-(Difluoromethyl)-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a difluoromethyl group and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluorobenzonitrile typically involves the introduction of difluoromethyl and fluorine groups onto a benzonitrile core. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods .
Industrial Production Methods
Industrial production of this compound often employs continuous flow techniques to ensure high yield and purity. These methods utilize readily available starting materials and efficient reaction conditions to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluorobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Difluorocarbene Reagents: For difluoromethylation reactions.
Transition Metal Catalysts: Such as palladium or copper for cross-coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-(Difluoromethyl)-2-fluorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-2-fluorobenzonitrile include:
- 4-(Trifluoromethyl)benzonitrile
- 4-(Difluoromethyl)phenol
- 4-(Difluoromethyl)benzaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
CAS No. |
1261825-83-5 |
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Molecular Formula |
C8H4F3N |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,8H |
InChI Key |
HAHQUSRNORILMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C#N |
Origin of Product |
United States |
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